molecular formula C19H22O3S B1368595 5-(1,3-Dioxolan-2-YL)-2-(4-pentylbenzoyl)thiophene CAS No. 898778-55-7

5-(1,3-Dioxolan-2-YL)-2-(4-pentylbenzoyl)thiophene

Cat. No.: B1368595
CAS No.: 898778-55-7
M. Wt: 330.4 g/mol
InChI Key: IHJXWFSXWLVARW-UHFFFAOYSA-N
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Description

5-(1,3-Dioxolan-2-YL)-2-(4-pentylbenzoyl)thiophene is an organic compound that features a thiophene ring substituted with a dioxolane group and a pentylbenzoyl group. Compounds with thiophene rings are known for their aromatic properties and are often used in the synthesis of pharmaceuticals, agrochemicals, and organic electronic materials.

Scientific Research Applications

5-(1,3-Dioxolan-2-YL)-2-(4-pentylbenzoyl)thiophene can be used in various scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Exploration as a pharmaceutical intermediate.

    Industry: Use in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dioxolan-2-YL)-2-(4-pentylbenzoyl)thiophene typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with sulfur.

    Introduction of the Dioxolane Group: The dioxolane group can be introduced by reacting the thiophene derivative with ethylene glycol in the presence of an acid catalyst.

    Addition of the Pentylbenzoyl Group: The pentylbenzoyl group can be added through Friedel-Crafts acylation, where the thiophene derivative reacts with pentylbenzoyl chloride in the presence of a Lewis acid such as aluminum chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, ensuring high yield and purity. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pentylbenzoyl moiety can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Alcohol derivatives of the pentylbenzoyl group.

    Substitution: Halogenated thiophene derivatives.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In general, the thiophene ring can interact with various molecular targets through π-π stacking interactions, hydrogen bonding, and other non-covalent interactions. The dioxolane and pentylbenzoyl groups can further modulate the compound’s physicochemical properties, affecting its solubility, stability, and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Pentylbenzoyl)thiophene: Lacks the dioxolane group.

    5-(1,3-Dioxolan-2-YL)thiophene: Lacks the pentylbenzoyl group.

    2-Benzoylthiophene: Lacks both the dioxolane and pentyl groups.

Uniqueness

5-(1,3-Dioxolan-2-YL)-2-(4-pentylbenzoyl)thiophene is unique due to the presence of both the dioxolane and pentylbenzoyl groups, which can impart distinct electronic and steric properties. This makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(4-pentylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O3S/c1-2-3-4-5-14-6-8-15(9-7-14)18(20)16-10-11-17(23-16)19-21-12-13-22-19/h6-11,19H,2-5,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHJXWFSXWLVARW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641952
Record name [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-pentylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898778-55-7
Record name [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-pentylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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